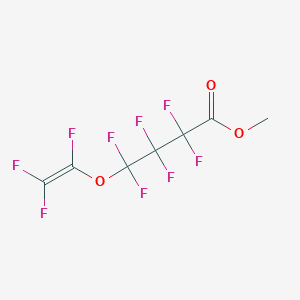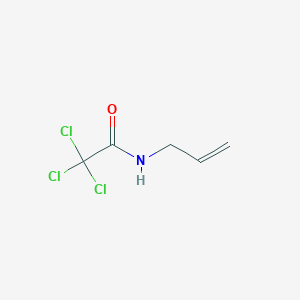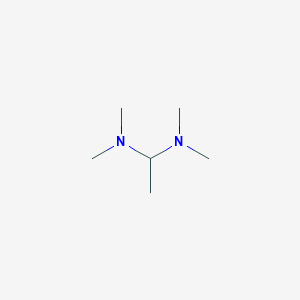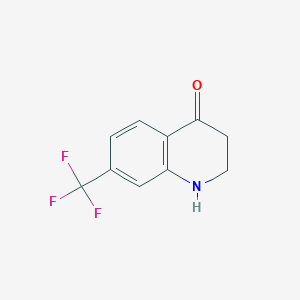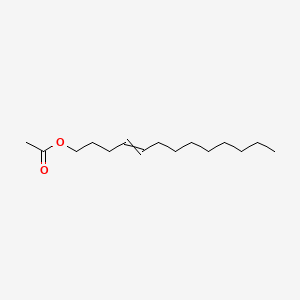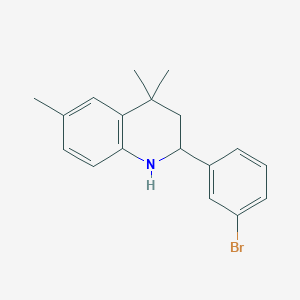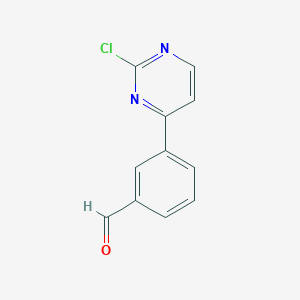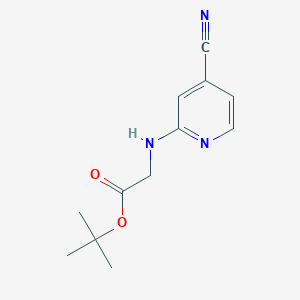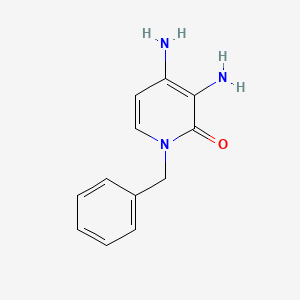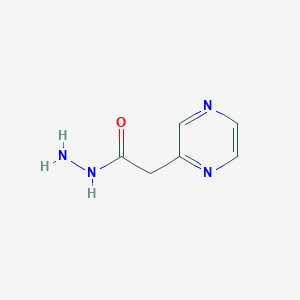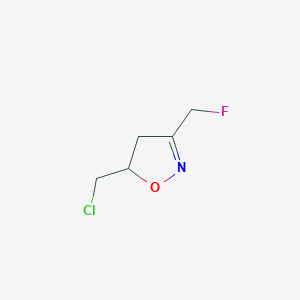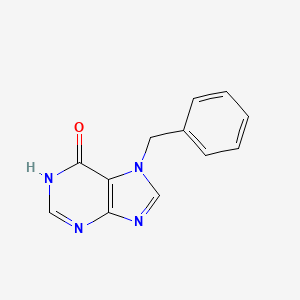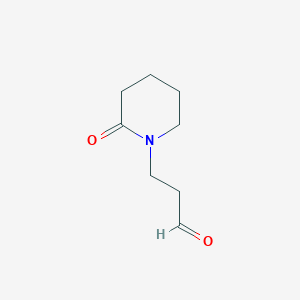
3-(2-oxopiperidin-1-yl)propanal
描述
3-(2-oxopiperidin-1-yl)propanal is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach includes the ring-opening and ring-closing reactions of compounds containing tetrahydrofuroyl groups .
Industrial Production Methods
Industrial production methods for 3-(2-oxopiperidin-1-yl)propanal often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation and advanced purification techniques to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
3-(2-oxopiperidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-(2-oxopiperidin-1-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of 3-(2-oxopiperidin-1-yl)propanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-Oxo-1-piperidinyl derivatives: These compounds share the piperidine ring structure but differ in the functional groups attached.
Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.
Uniqueness
3-(2-oxopiperidin-1-yl)propanal is unique due to its specific combination of the piperidine ring, oxo group, and propanal side chain. This unique structure imparts distinct chemical and biological properties that differentiate it from other piperidine derivatives .
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
3-(2-oxopiperidin-1-yl)propanal |
InChI |
InChI=1S/C8H13NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h7H,1-6H2 |
InChI 键 |
ZKLOTOVBXXXNOG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(=O)C1)CCC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
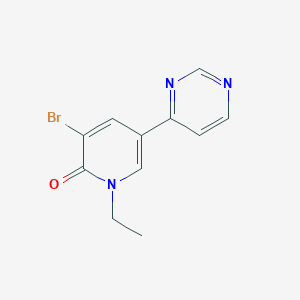
![2-[2-Methyl-3-(trifluoromethyl)anilino]-5-nitrobenzoic acid](/img/structure/B8698941.png)
